3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.18075832 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This could suggest a similar interaction pattern for this compound.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, suggesting that this compound may also have a wide range of biological activities .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also have good oral bioavailability.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
Similar compounds have been found to be stable under a variety of conditions , suggesting that this compound may also be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to fully understand these aspects .
Dosage Effects in Animal Models
The effects of 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-13-15-16(2-1-3-20-15)23-4-6-24(7-5-23)17-12-18(22-14-21-17)25-8-10-26-11-9-25/h1-3,12,14H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZRXMRJYOIBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.